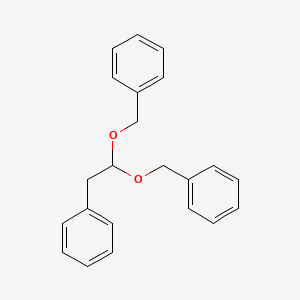
1,1-Dibenzyloxy-2-phenylethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibenzyloxy-2-phenylethane is an organic compound that features a phenylethane backbone with two benzyloxy groups attached to the first carbon atom. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dibenzyloxy-2-phenylethane can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. Another method involves the use of benzyl chloride and phenylethyl alcohol in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Industrial processes may also incorporate additional purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
1,1-Dibenzyloxy-2-phenylethane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form 1,1-dihydroxy-2-phenylethane.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: 1,1-Dihydroxy-2-phenylethane.
Substitution: Various substituted phenylethane derivatives depending on the nucleophile used.
科学研究应用
1,1-Dibenzyloxy-2-phenylethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dibenzyloxy-2-phenylethane involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,1-Dibenzyloxy-2-phenylethane: Features two benzyloxy groups attached to the first carbon of phenylethane.
1,1-Dibenzyloxy-2-phenylpropane: Similar structure but with an additional carbon in the backbone.
1,1-Dibenzyloxy-2-phenylbutane: Similar structure but with two additional carbons in the backbone.
Uniqueness
This compound is unique due to its specific arrangement of benzyloxy groups and phenylethane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
65416-19-5 |
|---|---|
分子式 |
C22H22O2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2,2-bis(phenylmethoxy)ethylbenzene |
InChI |
InChI=1S/C22H22O2/c1-4-10-19(11-5-1)16-22(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI 键 |
NUOSANPWVZHVHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
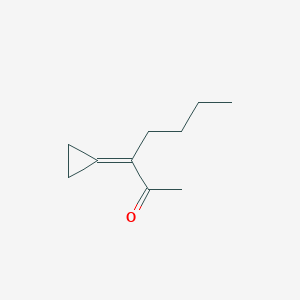
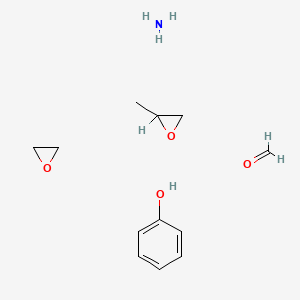
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

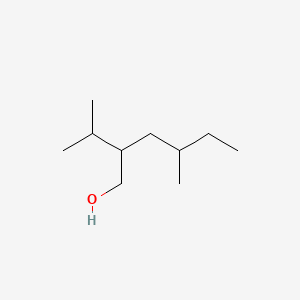
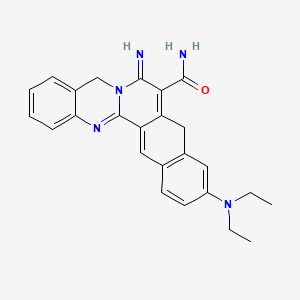

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
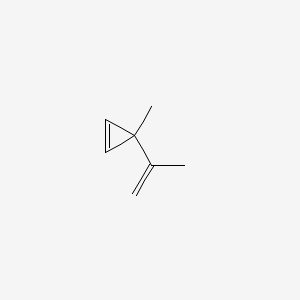
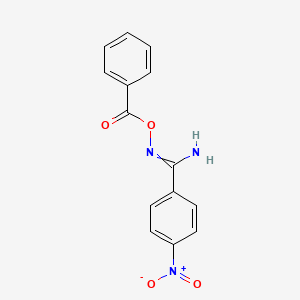
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
